molecular formula C23H24N2O4S B600960 (Z)-Eprosartan CAS No. 148674-39-9

(Z)-Eprosartan

Cat. No. B600960
CAS RN: 148674-39-9
M. Wt: 424.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Eprosartan is a synthetic, non-peptide angiotensin II receptor antagonist (AIIRA) developed by Daiichi Sankyo. It is the first of its kind in the world and has been used in the treatment of hypertension and other cardiovascular diseases. The drug has been found to be effective in reducing blood pressure and improving heart health. It is a safe and well-tolerated drug, with few side effects.

Scientific Research Applications

  • Treatment of Hypertension : Eprosartan is primarily used in treating hypertension, demonstrating superior antihypertensive efficacy to placebo and similar blood pressure-lowering effects to enalapril (Plosker, 2009). Its use in combination with hydrochlorothiazide is beneficial in reversing potassium loss associated with thiazide diuretics.

  • Cardiovascular and Cerebrovascular Events : In the MOSES trial, eprosartan was associated with improved clinical outcomes in hypertensive patients with previous cerebrovascular events compared to nitrendipine (Schrader et al., 2005).

  • Cognitive Function : Eprosartan has been shown to modestly improve cognitive function in patients aged 50 and above with newly diagnosed hypertension in the OSCAR study (Plosker, 2009).

  • Pharmacokinetics and Drug Interactions : Eprosartan does not significantly affect the pharmacodynamics of warfarin, indicating a low propensity for pharmacokinetic drug interactions (Kazierad et al., 1998). It is well-tolerated and has a neutral effect on metabolic parameters like serum lipid levels and glucose homeostasis.

  • Hepatic Uptake and Biliary Excretion : The hepatic uptake and biliary excretion of eprosartan involve OATP and MRP2-mediated mechanisms in both rats and humans (Sun et al., 2014).

  • Cardioprotective Effects : Eprosartan has shown benefits in improving cardiac function in a swine working heart model of ischemia-reperfusion injury, suggesting its potential cardioprotective effects (Weymann et al., 2014).

  • Renal Protection : Eprosartan reduced cardiac hypertrophy and protected the heart and kidneys in hypertensive stroke-prone rats, preserving cardiac and renal structural integrity (Barone et al., 2001).

  • Pharmacodynamics and Tolerability : Eprosartan is generally well tolerated, with a tolerability profile similar to placebo and a low potential for serious adverse events (McClellan & Balfour, 2020).

  • Effects on the Hemostatic System : Eprosartan has been observed to induce positive changes in the hemostatic system in patients with chronic kidney disease associated with hereditary thrombophilia (Kaliuzhin et al., 2013).

properties

IUPAC Name

4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROAFUQRIXKEMV-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Eprosartan

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